Cas no 145127-34-0 (2H-Pyran-4-ol, tetrahydro-4-(3-methylphenyl)-)

2H-Pyran-4-ol, tetrahydro-4-(3-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran-4-ol, tetrahydro-4-(3-methylphenyl)-
- tetrahydro-4-(3-methylphenyl)-2H-Pyran-4-ol
- SCHEMBL1193696
- 4-(3-methylphenyl)oxan-4-ol
- DA-10200
- 145127-34-0
- AKOS012523177
-
- MDL: MFCD18296179
- Inchi: InChI=1S/C12H16O2/c1-10-3-2-4-11(9-10)12(13)5-7-14-8-6-12/h2-4,9,13H,5-8H2,1H3
- InChI Key: FUEVYCNUMABXOJ-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)C2(CCOCC2)O
Computed Properties
- Exact Mass: 192.11508
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
2H-Pyran-4-ol, tetrahydro-4-(3-methylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB557562-250mg |
4-(3-Methylphenyl)oxan-4-ol; . |
145127-34-0 | 250mg |
€318.90 | 2025-02-27 | ||
abcr | AB557562-500mg |
4-(3-Methylphenyl)oxan-4-ol; . |
145127-34-0 | 500mg |
€434.30 | 2025-02-27 | ||
abcr | AB557562-1g |
4-(3-Methylphenyl)oxan-4-ol; . |
145127-34-0 | 1g |
€586.00 | 2025-02-27 | ||
abcr | AB557562-5g |
4-(3-Methylphenyl)oxan-4-ol; . |
145127-34-0 | 5g |
€1957.00 | 2025-02-27 |
2H-Pyran-4-ol, tetrahydro-4-(3-methylphenyl)- Related Literature
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on 2H-Pyran-4-ol, tetrahydro-4-(3-methylphenyl)-
2H-Pyran-4-ol, Tetrahydro-4-(3-Methylphenyl): A Comprehensive Overview
The compound 2H-Pyran-4-ol, Tetrahydro-4-(3-Methylphenyl), also identified by the CAS Registry Number 145127-34-0, is a versatile and intriguing organic molecule that has garnered significant attention in both academic and industrial research. This compound belongs to the broader class of tetrahydropyran derivatives, which are known for their unique structural properties and diverse applications. The molecule's structure features a six-membered ring system with a hydroxyl group at the 4-position and a substituted phenyl group at the same position, contributing to its distinctive chemical behavior.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for synthesizing 2H-Pyran-4-ol, Tetrahydro-4-(3-Methylphenyl). One notable approach involves the use of catalytic asymmetric synthesis, which not only enhances the efficiency of the synthesis process but also allows for the production of enantiomerically pure compounds. This development is particularly significant in the context of drug discovery, where stereochemistry plays a critical role in determining biological activity.
The compound's unique structure makes it an attractive candidate for various applications. In materials science, tetrahydro pyran derivatives are being investigated for their potential as precursors in polymer synthesis. Their ability to form stable polymer networks with tailored mechanical properties has opened new avenues for developing advanced materials for use in industries such as electronics and aerospace.
In the pharmaceutical sector, 2H-Pyran-4-ol, Tetrahydro-4-(3-Methylphenyl) has shown promise as a lead compound in drug development. Researchers have demonstrated that this molecule exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, its ability to act as a chelating agent has led to its exploration in metalloenzyme inhibition studies.
The study of CAS No 145127-34-0 has also extended into the realm of green chemistry. Scientists have developed eco-friendly synthesis routes that minimize the use of hazardous reagents and reduce waste generation. These methods not only align with sustainable practices but also enhance the scalability of production processes, making them more viable for industrial applications.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2H-Pyran-4-ol, Tetrahydro-4-(3-Methylphenyl). Advanced quantum mechanical calculations have revealed that the molecule's aromaticity and conjugation patterns significantly influence its chemical reactivity. These findings have facilitated the design of more efficient synthetic pathways and have improved our understanding of its interaction with biological systems.
In conclusion, 2H-Pyran-4-ol, Tetrahydro-4-(3-Methylphenyl) represents a fascinating example of how structural complexity can lead to multifaceted functionality. With ongoing research uncovering new applications and improved synthesis methods, this compound is poised to play an increasingly important role in various scientific disciplines. Its potential impact on drug discovery, materials science, and sustainable chemistry underscores its significance as a subject of continued investigation.
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